molecular formula C13H10N2O3S2 B1440119 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid CAS No. 1050043-22-5

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Cat. No.: B1440119
CAS No.: 1050043-22-5
M. Wt: 306.4 g/mol
InChI Key: BTAWZOYWKHBKQZ-UHFFFAOYSA-N
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Description

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly as an antimicrobial agent. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study investigated the synthesis of derivatives based on 5-methyl-1,3,4-thiadiazole and their antimicrobial properties. The results indicated that modifications to the thiadiazole moiety significantly enhanced the activity against various bacterial strains, suggesting that compounds like 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid could serve as lead compounds for further development in antimicrobial therapies .

Agricultural Chemistry

This compound may also find applications in agricultural chemistry as a fungicide or pesticide due to its sulfur-containing structure which is known to enhance biological efficacy against plant pathogens.

Case Study: Fungicidal Properties

Research has shown that thiadiazole derivatives can exhibit antifungal activity. Compounds similar to this compound have been tested for their ability to inhibit fungal growth in crops, demonstrating effective control over common agricultural pests .

Material Science

The compound's unique chemical structure allows for potential applications in material science, particularly in the development of novel polymers or coatings with specific functional properties.

Case Study: Polymer Synthesis

In a recent study, researchers explored the incorporation of thiadiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The findings suggest that incorporating compounds like this compound could lead to the development of high-performance materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The benzofuran ring may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds such as 5-methyl-1,3,4-thiadiazole-2-thiol share structural similarities and exhibit comparable biological activities.

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid also share a similar core structure and are used in similar applications.

Uniqueness

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is unique due to the combination of the thiadiazole and benzofuran moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid, identified by its CAS number 1050043-22-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀N₂O₃S₂
  • Molecular Weight : 306.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including those related to the target compound. For instance:

  • Inhibition of Carbonic Anhydrases : Benzofuran-based carboxylic acids have shown varying degrees of inhibition against human carbonic anhydrases (hCAs), particularly isoforms I and II. Compounds in this category exhibited KIK_I values ranging from 3.1 to 67.1 μM, indicating moderate to strong inhibitory activity against these enzymes .
  • Cell Cycle Arrest and Apoptosis : A specific benzofuran derivative demonstrated significant effects on the MDA-MB-231 breast cancer cell line:
    • Cell Cycle Arrest : Treatment with this compound increased the G2-M phase population from 10.80% (control) to 32.30% (treated).
    • Apoptosis Induction : The percentage of apoptotic cells increased significantly, with early apoptosis rising from 0.47% in control cells to 8.11% in treated cells, and late apoptosis from 0.31% to 23.77% .

Table 1: Summary of Apoptotic Effects on MDA-MB-231 Cells

TreatmentTotal % ApoptosisEarly Apoptosis %Late Apoptosis %Necrosis %
Control1.460.470.310.68
Benzofuran Derivative34.298.1123.772.41

The biological activity of the compound is believed to be linked to its structural components:

  • The thiadiazole moiety may enhance interactions with biological targets through hydrogen bonding and π-cation interactions.
  • The benzofuran structure contributes to the compound's ability to intercalate with DNA, potentially disrupting replication and transcription processes in cancer cells .

Case Studies

A review of various studies on related thiadiazole derivatives indicates a trend where these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells:

  • Antiproliferative Activity : Compounds derived from thiadiazole structures showed significant antiproliferative effects against various cancer cell lines, including breast and colon cancers .
  • In Vivo Studies : Some derivatives have been tested in animal models, showing promising results in reducing tumor growth without significant toxicity to normal tissues.

Properties

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2/c1-7-14-15-13(20-7)19-6-9-8-4-2-3-5-10(8)18-11(9)12(16)17/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAWZOYWKHBKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(OC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 6
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3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

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